Bedaquiline - 654653-93-7

Bedaquiline

Catalog Number: EVT-336815
CAS Number: 654653-93-7
Molecular Formula: C32H31BrN2O2
Molecular Weight: 555.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bedaquiline, also known by its developmental code names TMC207 and R207910, is a diarylquinoline categorized as a novel oral antimycobacterial agent [, ]. This classification stems from its unique mechanism of action that targets the energy production process within mycobacteria, specifically the mycobacterial adenosine triphosphate (ATP) synthase [, ]. This distinct approach to combating mycobacterial infections makes Bedaquiline a valuable tool in scientific research, especially in exploring new strategies to combat drug-resistant tuberculosis (TB) [, ].

Future Directions
  • Optimization of Treatment Regimens: Research continues to focus on optimizing Bedaquiline-containing regimens for MDR-TB and XDR-TB [, , , ]. This includes identifying the best companion drugs, optimal dosage, and treatment duration to maximize efficacy and minimize the risk of resistance development [, , , ].
  • Understanding Bedaquiline Resistance: Research is crucial to understand the emergence and mechanisms of Bedaquiline resistance [, , , , , , , ]. This knowledge will inform strategies to monitor resistance, prevent its development, and manage patients infected with Bedaquiline-resistant strains [, , , , , , , ].
  • Development of New Formulations: Research into long-acting injectable Bedaquiline formulations continues for TB preventive therapy and potentially for simplifying treatment regimens []. These formulations could improve patient adherence and potentially reduce the duration of therapy [].
  • Exploration of New Applications: The potential of Bedaquiline for treating NTM infections and its possible role in cancer therapy warrant further investigation [, , , , , ]. These areas hold exciting possibilities for future research and application of Bedaquiline.
Classification and Source

Bedaquiline is classified as a diarylquinoline and is specifically known for its role as an inhibitor of mycobacterial ATP synthase. It was developed by the pharmaceutical company Janssen Pharmaceuticals and received approval from the U.S. Food and Drug Administration in 2012 for use in combination therapy for adult patients with multidrug-resistant tuberculosis. The compound is available in various salt forms, including fumarate, citrate, phosphate, and tartrate .

Synthesis Analysis

The synthesis of bedaquiline has been the subject of extensive research. A notable method involves a cooperative bimetallic system that achieves high enantioselectivity (>99% ee) and diastereoselectivity (16:1 dr) through asymmetric synthesis. This method utilizes density functional theory to optimize conditions for the reaction, demonstrating potential for industrial application .

Another synthesis route includes the use of lithium diisopropylamide (LDA) under controlled conditions, where specific intermediates react to form bedaquiline. For instance, one approach involves the reaction of compound 5 with compound 6 under LDA conditions to yield bedaquiline with varying efficiencies depending on the reaction parameters .

Key Parameters in Synthesis

  • Temperature Control: Reactions are often conducted at low temperatures (around -70°C) to enhance yields.
  • Purification Techniques: Column chromatography using solvents like methylene dichloride and methanol is employed to purify intermediates and final products .
Molecular Structure Analysis

Bedaquiline's molecular formula is C32H31BrN2O2C_{32}H_{31}BrN_{2}O_{2}. The compound features a complex structure characterized by multiple aromatic rings and a quinoline core. The presence of bromine in its structure contributes to its pharmacological activity.

Structural Characteristics

  • Core Structure: The diarylquinoline framework is essential for its interaction with ATP synthase.
  • Stereochemistry: Bedaquiline exhibits specific stereochemical configurations that are crucial for its biological activity.
Chemical Reactions Analysis

Bedaquiline participates in various chemical reactions during its synthesis and degradation processes. Key reactions include:

  • Hydrogenation: Utilized to reduce certain intermediates during synthesis.
  • Degradation Pathways: Bedaquiline can undergo hydrolysis and oxidation under certain conditions, leading to the formation of impurities which are monitored during production .

Impurities

Studies have identified several process-related impurities resulting from synthetic pathways, which can affect the efficacy and safety of the drug. Monitoring these impurities is critical in pharmaceutical manufacturing.

Mechanism of Action

Bedaquiline exerts its therapeutic effects primarily by inhibiting mycobacterial ATP synthase, an enzyme crucial for energy production in Mycobacterium tuberculosis. This inhibition leads to a depletion of adenosine triphosphate levels within the bacteria, effectively halting their growth.

Mechanistic Insights

  • Binding Affinity: Bedaquiline binds specifically to the c-ring of ATP synthase, preventing the enzyme from synthesizing ATP.
  • Selectivity: Its selectivity towards mycobacterial ATP synthase over human mitochondrial ATP synthase minimizes potential side effects .
Physical and Chemical Properties Analysis

Bedaquiline exhibits several notable physical and chemical properties:

  • Solubility: It shows variable solubility depending on its salt form; fumarate salts are commonly used due to their stability.
  • Stability: Bedaquiline is stable under various environmental conditions but can degrade under extreme temperatures or humidity levels .
  • Melting Point: The melting point varies among different salt forms but typically falls within a range conducive to pharmaceutical formulation.
Applications

Bedaquiline's primary application is in treating multidrug-resistant tuberculosis as part of combination therapy regimens. Its unique mechanism has made it a critical component in combating this global health crisis.

Research Directions

Ongoing research focuses on:

  • Derivatives Development: Exploring modifications to enhance efficacy or reduce side effects.
  • Combination Therapies: Investigating synergistic effects with other antitubercular agents to improve treatment outcomes .

Properties

CAS Number

654653-93-7

Product Name

Bedaquiline

IUPAC Name

(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol

Molecular Formula

C32H31BrN2O2

Molecular Weight

555.5 g/mol

InChI

InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30-,32-/m1/s1

InChI Key

QUIJNHUBAXPXFS-XLJNKUFUSA-N

SMILES

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O

Solubility

Insoluble

Synonyms

1-(6-bromo-2-methoxy-quinolin-3-yl)-4-dimethylamino-2-(3-fluorophenyl)-1-phenyl-butan-2-ol
AIDS-222089
AIDS222088
Bedaquiline
bedaquiline fumarate
R207910
TMC207

Canonical SMILES

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O

Isomeric SMILES

CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.